2-(2-Nitrovinyl)furan
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Nitrovinyl)furan involves reductive recyclization processes and chemical reactions that enable the formation of this compound from precursor substances. A notable method includes the transformation of difuryl(2-nitroaryl)methanes into 2-(2-acylvinyl)indoles, facilitated by SnCl2·2H2O in ethanol, highlighting the compound's synthesis versatility and the importance of nitrosoarene intermediates in its formation (Uchuskin et al., 2012).
Molecular Structure Analysis
The molecular structure of 2-(2-Nitrovinyl)furan has been characterized and modeled to understand its interaction within inclusion complexes. Studies involving 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have revealed the compound's ability to form stable inclusion complexes, thereby improving its chemical stability. This is confirmed through techniques such as differential scanning calorimetry (DSC), X-ray diffraction (XRD), and nuclear magnetic resonance spectroscopy (NMR) (Ruz et al., 2012).
Chemical Reactions and Properties
2-(2-Nitrovinyl)furan exhibits interesting reactivity patterns, especially in the presence of bacteria. Its ability to exacerbate oxidative stress responses in bacteria, such as Escherichia coli, when exposed to bacteriostatic and bactericidal antibiotics, demonstrates its potent antimicrobial properties. This is attributed to the compound's synergistic and additive interactions with antibiotics, enhancing bacterial death through increased reactive oxygen species generation and oxidative stress (Ajiboye, 2018).
Physical Properties Analysis
While specific studies focusing solely on the physical properties of 2-(2-Nitrovinyl)furan were not identified, the analysis of its molecular structure, synthesis pathways, and reactivity offers insights into its behavior under various conditions. These properties are crucial for its application in chemical syntheses and potential pharmaceutical uses.
Chemical Properties Analysis
The chemical properties of 2-(2-Nitrovinyl)furan are closely tied to its reactivity and interactions with biological systems. Its role in inducing oxidative stress in microbial pathogens highlights its chemical behavior in biological environments, suggesting a mechanism of action that involves the alteration of cellular redox status and interference with microbial metabolic processes (Ajiboye et al., 2016).
Scientific Research Applications
Antibacterial Agent : 2-(2-Nitrovinyl)furan exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. It operates by inducing oxidative stress, DNA damage, and glutathione depletion in bacterial cells, which contributes to its antibacterial efficacy (Ajiboye, 2019).
Enhancement of Antibiotic Efficacy : This compound has been shown to enhance the effectiveness of certain bacteriostatic and bactericidal antibiotics. It does so by increasing reactive oxygen species generation and oxidative stress in bacteria (Ajiboye, 2018).
Action against Various Bacteria : Studies have shown that 2-(2-Nitrovinyl)furan is effective against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. It operates by increasing oxidative stress levels, leading to bacterial cell death (Ajiboye et al., 2016).
Antimicrobial and Cytotoxic Effects : The antimicrobial activity of 2-(2-Nitrovinyl)furan and its conversion products have been characterized, demonstrating significant efficacy against a range of microorganisms. Its antimicrobial action is due to its reactivity with thiol groups in microorganisms (Allas et al., 2016).
Toxicity Assessment in Rats : Research has also been conducted to evaluate the toxic effects of 2-(2-Nitrovinyl)furan in rats, specifically looking at its impact on the redox status of liver and kidney. It was found to have a toxic effect by suppressing or depleting the antioxidant systems in these organs (Ajiboye et al., 2015).
Inclusion Complexes and Stability : Studies have also focused on the preparation of inclusion complexes of 2-(2-Nitrovinyl)furan with cyclodextrins to improve its chemical stability and reduce its volatility, which is crucial for its application in pharmaceutical formulations (Ruz et al., 2012; Ruz et al., 2015).
Anticoccidial Activity : A QSAR study indicated that 2-(2-Nitrovinyl)furan could be a promising drug for the treatment of coccidiosis, showing significant lesion control in an experimental setting (González-Díaz et al., 2007).
Antifungal and Antiprotozoal Potential : There is evidence of the efficacy of 2-nitrovinylfuran derivatives against Leishmania both in vitro and in vivo, suggesting potential applications in the treatment of leishmaniasis (Sifontes-Rodríguez et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-[(E)-2-nitroethenyl]furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUICGOYGDHVBH-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878874 | |
Record name | 2-(B-NITROVINYL)FURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrovinyl)furan | |
CAS RN |
699-18-3, 32782-45-9 | |
Record name | Furan, 2-(2-nitrovinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Nitrovinyl)furan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(B-NITROVINYL)FURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Nitroethenyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 699-18-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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